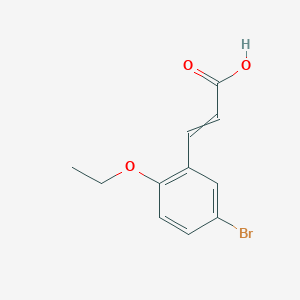

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQAXIQIWCZKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352698 | |

| Record name | 3-(5-Bromo-2-ethoxyphenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-12-3 | |

| Record name | 3-(5-Bromo-2-ethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-2-ethoxyphenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation-Bromination-Deacetylation Sequence

Adapted from the methoxy analog synthesis in CN104693014A, this route involves:

Step 1: Acetylation of 2-ethoxyphenol

-

Reagents : Acetic anhydride, H₂SO₄ (catalyst).

-

Conditions : 100°C, 6 hours.

-

Outcome : 2-ethoxy-1-acetoxybenzene (yield: ~85%).

Step 2: Bromination

-

Reagents : Br₂, Fe powder (catalyst).

-

Conditions : 70–80°C, 5 hours.

-

Regioselectivity : Bromine adds para to the ethoxy group (position 5).

-

Outcome : 5-bromo-2-ethoxy-1-acetoxybenzene (yield: ~70%).

Step 3: Deacetylation

Direct Bromination of 2-ethoxyphenol

Alternative to acetylation, bromination under controlled conditions:

-

Reagents : NBS (N-bromosuccinimide), DMF (solvent).

-

Conditions : Room temperature, 12 hours.

-

Challenges : Competing ortho-bromination due to ethoxy’s directing effect.

Synthesis of 5-Bromo-2-ethoxybenzaldehyde

Vilsmeier-Haack Formylation

Oxidation of 5-Bromo-2-ethoxybenzyl Alcohol

-

Reagents : PCC (pyridinium chlorochromate), CH₂Cl₂.

-

Conditions : Ambient temperature, 4 hours.

-

Outcome : 5-bromo-2-ethoxybenzaldehyde (yield: ~75%).

Formation of Prop-2-enoic Acid Moiety

Knoevenagel Condensation

Reaction :

Conditions :

-

Ethanol, reflux, 6 hours.

-

Yield : 60–70%.

Mechanism : Base-catalyzed dehydration forming the α,β-unsaturated acid.

Wittig Reaction

Reagents :

-

Ylide preparation : Triphenylphosphine, ethyl bromoacetate.

-

Coupling : 5-Bromo-2-ethoxybenzaldehyde.

Conditions :

-

THF, 0°C to room temperature.

-

Yield : 55–65%.

Advantages : Stereoselective formation of (E)-isomer.

Heck Coupling

Reaction :

Conditions :

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | 60–70% | Reflux, ethanol | Simple, one-pot | Requires pure aldehyde |

| Wittig | 55–65% | THF, 0°C to RT | Stereoselective | Multi-step ylide preparation |

| Heck Coupling | 50–60% | DMF, 100°C | Direct coupling | Palladium catalyst cost |

Optimization and Purification

Recrystallization

-

Solvent : Ethanol/water (3:1).

-

Purity : >98% (HPLC).

Column Chromatography

-

Stationary phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (4:1).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=16 Hz, 1H, CH=CO), 7.45 (d, J=2 Hz, 1H, Ar-H), 7.12 (dd, J=8 Hz, 2H, Ar-H), 4.12 (q, 2H, OCH₂), 1.43 (t, 3H, CH₃).

-

IR : 1680 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of propanoic acid derivatives.

Substitution: Formation of substituted phenylprop-2-enoic acids with various functional groups.

Scientific Research Applications

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine and ethoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity and Reactivity: The ethoxy group in the target compound increases steric hindrance compared to smaller substituents like fluorine () or methoxy (). This may reduce hydrogen-bonding capacity but enhance hydrophobic interactions . Bromine’s electron-withdrawing effect lowers the pKa of the carboxylic acid relative to non-halogenated analogs (e.g., ferulic acid) .

Biological and Synthetic Relevance: Fluorinated analogs () exhibit stronger antimicrobial properties due to fluorine’s electronegativity, whereas ethoxy-substituted derivatives may favor CNS-targeting drug delivery due to improved blood-brain barrier penetration . Saturated propanoic acids () lack the α,β-unsaturation required for Michael addition reactions, limiting their utility in heterocyclic synthesis compared to propenoic acids .

Structural Diversity in Heterocyclic Synthesis: 3-(4-Bromobenzoyl)prop-2-enoic acid () forms pyridones and pyrroles via nucleophilic attack on the α,β-unsaturated system, a pathway likely shared by the target compound. Thienyl or furan derivatives () enable π-orbital overlap with heteroatoms, altering electronic properties for optoelectronic materials .

Biological Activity

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid, also known as 3-(5-bromo-2-ethoxyphenyl)acrylic acid, is a phenolic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHBrO and a molecular weight of approximately 271.11 g/mol. Its structure features a bromine atom and an ethoxy group attached to a phenyl ring, which contributes to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit inflammatory mediators, suggesting its potential in treating inflammatory diseases. Similar compounds have demonstrated the ability to modulate biochemical pathways involved in inflammation.

- Antimicrobial Activity : The presence of the bromine atom enhances the compound's antimicrobial properties against various pathogens. Studies have indicated that halogenated compounds often exhibit increased activity against resistant strains of bacteria.

- Antioxidant Activity : As a phenolic derivative, this compound can scavenge free radicals, contributing to cellular protection against oxidative stress. This antioxidant property is crucial for potential applications in preventing oxidative damage in biological systems.

- Anticancer Potential : Preliminary studies suggest that the compound may interact with specific molecular targets related to cancer cell proliferation. Its structure allows it to modulate pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The bromine atom and ethoxy group play essential roles in its reactivity and binding affinity, potentially leading to the inhibition or activation of certain biological pathways . Detailed studies are required to elucidate these mechanisms further.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid | CHBrO | Contains a methoxy group instead of an ethoxy group | Antimicrobial |

| 3-(5-Bromo-2-cyanophenyl)prop-2-enoic acid | CHBrN | Contains a cyano group, affecting polarity | Antitumor |

| 5-Bromo-2-methoxycinnamic Acid | CHBrO | Lacks the propene side chain | Antioxidant |

This table illustrates how variations in functional groups can influence the biological activity and synthetic utility of these compounds.

Case Studies

- Anti-inflammatory Effects : A study examining the anti-inflammatory properties found that derivatives similar to this compound effectively reduced cytokine levels in vitro, indicating potential applications in inflammatory diseases.

- Antimicrobial Efficacy : Research conducted on various brominated compounds showed significant antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, supporting the hypothesis that this compound could exhibit similar effects due to its structural characteristics .

- Antioxidant Studies : Investigations into the antioxidant capabilities revealed that phenolic compounds can effectively scavenge free radicals, which may apply to this compound as well.

Q & A

Q. Advanced

- Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, the prop-2-enoic acid group’s planarity and bromine’s positional disorder can be confirmed via refinement in SHELXL .

- Ambiguity resolution : Use SHELXD for phase problem solutions in cases of weak diffraction data. If twinning is observed (common in brominated aromatics), apply twin-law refinement in SHELXL with HKLF5 format .

- Validation : Cross-check residual electron density maps to confirm absence of unresolved solvent or counterions.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Q. Basic

- NMR :

- IR : Strong C=O stretch (~1680 cm⁻¹) and O-H stretch (broad ~2500–3000 cm⁻¹ for carboxylic acid) .

- Mass Spectrometry : Molecular ion peak [M-H]⁻ at m/z 283/285 (Br isotope pattern) .

How can contradictions between experimental (e.g., XRD) and computational (e.g., DFT) data be methodologically reconciled?

Q. Advanced

- Geometry optimization : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for crystal packing effects by using periodic boundary conditions or comparing gas-phase vs. solid-state conformers .

- Discrepancy analysis :

- Validation : Overlay experimental and optimized structures in software like Mercury to identify steric clashes or hydrogen bonding not modeled computationally .

What protocols ensure reliable purity assessment and analytical validation for this compound?

Q. Basic

- HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water). Monitor at λ = 254 nm (aromatic absorption) .

- Melting point : Compare with literature (if available). A sharp range (<2°C) indicates purity.

- Elemental analysis : Acceptable C/H/Br/O percentages within ±0.3% of theoretical values .

- Thermogravimetric analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% below 150°C) .

How can hydrogen bonding patterns and graph set analysis predict crystal packing behavior?

Q. Advanced

- Hydrogen bond identification : Use PLATON or Mercury to detect O-H···O (carboxylic acid dimers) and C-Br···π interactions .

- Graph set analysis : Apply Etter’s rules to classify motifs:

- Dimer (R₂²(8)) : Common for carboxylic acids.

- Chain (C(4)) : Ethoxy O interacting with adjacent aromatic H .

- Packing prediction : Software like MOLPAQ calculates lattice energy contributions from H-bonds and van der Waals interactions. Compare with experimental PXRD patterns .

What strategies mitigate challenges in crystallizing this compound due to its flexible substituents?

Q. Advanced

- Solvent screening : Use high-polarity solvents (e.g., DMSO, ethanol) to enhance solubility, then slowly diffuse a non-polar antisolvent (e.g., hexane) .

- Additives : Introduce co-formers (e.g., nicotinamide) to stabilize H-bond networks via co-crystallization .

- Temperature gradients : Slow cooling (0.5°C/hour) from saturation temperature reduces disorder in the ethoxy group .

How does the electron-withdrawing bromine substituent influence the compound’s reactivity in further derivatizations?

Q. Advanced

- Suzuki coupling : Bromine serves as a leaving group. Optimize conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for aryl boronic acid cross-coupling .

- Nucleophilic substitution : Replace Br with -OH/-NH₂ under basic conditions (e.g., NaOH in H₂O/THF) .

- Electronic effects : Bromine’s -I effect increases the acidity of the carboxylic proton (pKa ~2.5–3.0), facilitating salt formation with amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.